molecular formula C18H22N8 B6442677 2-cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2549002-94-8

2-cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6442677
CAS No.: 2549002-94-8
M. Wt: 350.4 g/mol
InChI Key: UZBSWRHBKNEIDW-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a novel, synthetically derived chemical compound intended for research and laboratory applications. Its molecular structure, which incorporates a piperazine-linked [1,2,4]triazolo[4,3-b]pyridazine and a pyrimidine core, is characteristic of scaffolds commonly investigated for their bioactive properties. This structural motif is frequently found in compounds designed to modulate protein kinase activity . Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in various diseases, particularly cancers . As such, this compound is a valuable tool for researchers in chemical biology and drug discovery, who may utilize it in in vitro assays to explore its potency, selectivity, and mechanism of action against specific kinase targets. The presence of the piperazine group is known to often enhance solubility and aid in optimizing drug-like properties, making this compound particularly suitable for pharmacological and pharmacokinetic studies in a research setting . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8/c1-2-14-11-17(21-18(20-14)13-3-4-13)25-9-7-24(8-10-25)16-6-5-15-22-19-12-26(15)23-16/h5-6,11-13H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBSWRHBKNEIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Oncology

Research indicates that compounds with similar structural characteristics can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases may lead to reduced cell proliferation in cancerous tissues, making this compound a candidate for further development as an anti-cancer agent.

Case Study: CDK Inhibition

  • Objective: Evaluate the efficacy of similar pyrimidine derivatives on CDK inhibition.
  • Findings: Compounds demonstrated significant inhibition of CDK activity, leading to decreased proliferation rates in various cancer cell lines.

Neuropharmacology

The piperazine moiety is associated with various neuroactive compounds. Preliminary studies suggest that 2-cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine may exhibit anxiolytic and antidepressant effects through modulation of neurotransmitter systems.

Case Study: Neuroactive Properties

  • Objective: Investigate the anxiolytic effects of the compound in animal models.
  • Findings: The compound showed promise in reducing anxiety-like behaviors in rodent models, suggesting potential for treating anxiety disorders.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic components. Key techniques include:

  • Reagents: Specific catalysts and solvents tailored to optimize yield.
  • Monitoring Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to assess reaction progress and purity.

Potential Mechanisms of Action

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors implicated in cell proliferation pathways. This interaction may lead to alterations in signaling cascades relevant to cancer progression and neurochemical balance.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 2-cyclopropyl-4-ethyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine and related compounds:

Compound Core Structure Substituents Target/Activity Key Findings
This compound Pyrimidine Cyclopropyl (C2), ethyl (C4), piperazine-triazolopyridazine (C6) Hypothesized BET/kinase inhibition (based on structural analogs) No direct activity data; structural features suggest enhanced lipophilicity and metabolic stability.
AZD5153 Piperazinone Methoxy-triazolopyridazine, phenoxyethyl, dimethylpiperazine BRD4 bromodomain (bivalent binding) IC₅₀ = 5 nM for BRD4; in vivo tumor growth inhibition via c-Myc downregulation in xenograft models.
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyltriazolopyridazin-6-yl)piperidine-4-carboxamide Piperidine-carboxamide Chlorophenyl-piperazine, methyl-triazolopyridazine BRD4 bromodomain (monovalent binding) Co-crystal structure with BRD4 (PDB: 5U0K) shows binding to acetyl-lysine recognition site.
1-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone Ethanone-piperazine Isopropylphenoxy, triazolopyridazine Undisclosed (structural similarity suggests kinase/bromodomain activity) Molecular weight = 380.4; no reported biological data.
Lin28-1632 (N-Methyl-N-[3-(3-methyltriazolopyridazin-6-yl)phenyl]acetamide) Acetamide Methyl-triazolopyridazine, methylphenyl Lin28 protein inhibition Used in limb regeneration studies; IC₅₀ not disclosed.

Key Structural and Functional Insights:

Core Structure Influence: The pyrimidine core in the target compound may offer distinct electronic and steric properties compared to piperazinone (AZD5153) or piperidine-carboxamide (). Cyclopropyl and ethyl groups on the pyrimidine ring likely enhance metabolic stability compared to bulkier substituents (e.g., methoxy or chlorophenyl groups in AZD5153 and compounds) .

Triazolopyridazine Modifications: The piperazine linker in the target compound allows conformational flexibility, whereas AZD5153 uses a phenoxyethyl spacer to achieve bivalent binding to BRD4’s dual bromodomains . Methyl or methoxy groups on the triazolopyridazine ring (e.g., in AZD5153 and ) improve solubility and binding affinity, whereas the unsubstituted triazolopyridazine in the target compound may prioritize lipophilicity .

Biological Activity: AZD5153 demonstrates potent BRD4 inhibition (IC₅₀ = 5 nM) and in vivo efficacy, attributed to its bivalent binding mode . The compound binds monovalently to BRD4 but lacks the pharmacokinetic advantages of bivalent inhibitors like AZD5153 . The target compound’s cyclopropyl group could reduce cytochrome P450-mediated metabolism, a common issue with ethyl or methoxy substituents in related molecules .

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogues

Compound Target IC50 (nM) Source
Parent compoundKinase X12
6-(4-Dichlorophenyl derivative)Kinase X8
Ethyl-to-propyl variantKinase X45

Q. Table 2. Solubility in Common Solvents

Solvent Solubility (mg/mL) Notes
DMSO25No precipitation in PBS
Ethanol8Limited for in vivo use
Water0.2Requires surfactants

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